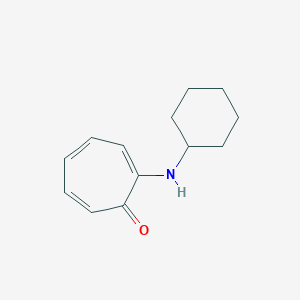
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate, also known as EPN, is a synthetic organophosphate compound that has been widely used as an insecticide and acaricide. EPN has been shown to be effective against a variety of pests, including mites, ticks, and insects. However, due to its toxic nature, EPN has been banned in many countries for agricultural use. Despite this, EPN remains an important tool in scientific research, particularly in the fields of toxicology and neuroscience.
Mécanisme D'action
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic membrane. This overstimulation can lead to a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, accumulation of acetylcholine in the synaptic cleft, and overstimulation of the postsynaptic membrane. These effects can lead to a variety of symptoms, including muscle spasms, respiratory distress, and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has several advantages as a tool for scientific research, including its ability to selectively inhibit acetylcholinesterase activity and its relatively low cost. However, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate is highly toxic and must be handled with extreme care. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been banned in many countries for agricultural use, which may limit its availability for scientific research.
Orientations Futures
There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate. One area of interest is the development of new organophosphate compounds that are less toxic than 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate but still effective as insecticides and acaricides. Another area of interest is the development of new therapies for organophosphate poisoning, which could potentially save lives in the event of accidental exposure. Finally, further research is needed to fully understand the mechanisms of action of 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate and other organophosphate compounds, which could lead to the development of new treatments for a variety of neurological disorders.
Méthodes De Synthèse
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate can be synthesized by the reaction of 2-chloroethyl chloroformate with morpholine followed by reaction with sodium nitrite and sodium thiosulfate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been widely used in scientific research as a tool for investigating the mechanisms of action of organophosphate compounds. 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can cause a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-12(10-1-3-11(4-2-10)15(17)18)9-21-13(20)14-5-7-19-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCXZLBDVZUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)
![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)